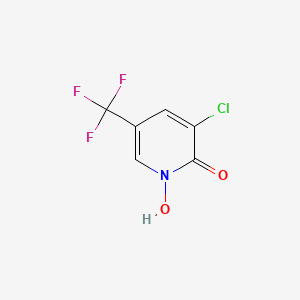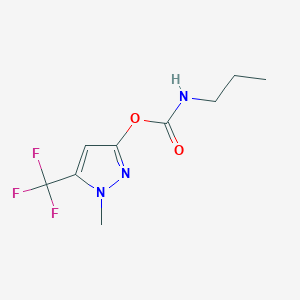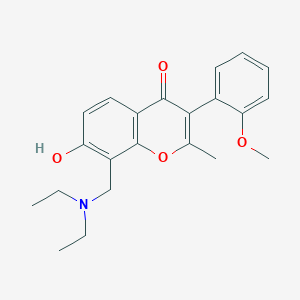
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3ClF3NO2 . It has a molecular weight of 213.54 . The CAS number for this compound is 1823183-80-7 .
Molecular Structure Analysis
The molecular structure of 3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one comprises of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Geometrical Structure and Potentiometric Studies
The geometrical structures and potentiometric studies of derivatives of this compound, including stability constants with various metals, were investigated. This research is significant for understanding the chemical behavior of the compound in different environments (Shoair, El-Shobaky, & Azab, 2015).
Antimicrobial Activities and DNA Interaction
A study on 2-chloro-6-(trifluoromethyl)pyridine, a related compound, focused on its antimicrobial activities and interaction with DNA. This research holds potential for the development of new antimicrobial agents (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis of Pyrazolo[1,5‐a]Pyridines
Another research effort involved the synthesis of Pyrazolo[1,5‐a]Pyridines using 2-Chloro-5-(trifluoromethyl)pyridine, which is vital for creating heterocycles used in various chemical applications (Greszler & Stevens, 2009).
Fungicide Application
The compound was studied as a part of the fungicide fluazinam, demonstrating its use in agricultural applications (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Structural Study
A synthesis and structural study of pyrazole derivatives of the compound provided insights into molecular structures, crucial for understanding its chemical properties (Shen, Huang, Diao, & Lei, 2012).
Synthesis and Characterization
The synthesis, characterization, and reactivity study of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, was conducted, highlighting its potential for developing new heterocyclic-based molecules (Murthy et al., 2017).
Chromeno[2,3-b]pyridines Study
Research on 5H-Chromeno[2,3-b]pyridines, including synthesis and ADME properties assessment, was carried out, indicating the compound's significance in industrial, biological, and medicinal fields (Ryzhkova et al., 2023).
Review on Synthesis for Pesticides
A review paper discussed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative for pesticide synthesis, underlining its agricultural importance (Lu Xin-xin, 2006).
Safety and Hazards
According to the safety data sheet, this compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . In case of eye contact, it is advised to wash out immediately with fresh running water and seek medical attention without delay . If skin or hair contact occurs, flush skin and hair with running water and seek medical attention in event of irritation . If fumes, aerosols or combustion products are inhaled, remove from the contaminated area . In case of ingestion, immediately give a glass of water .
Propiedades
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2/c7-4-1-3(6(8,9)10)2-11(13)5(4)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSWROOOAWWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)
![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)
![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)

![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)
![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)